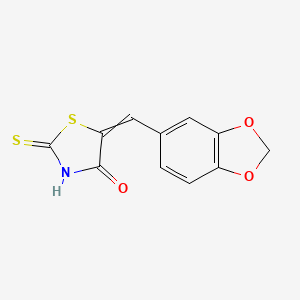
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one is a complex organic compound that features a benzodioxole ring, a thiazolone ring, and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thiazolone ring or the benzodioxole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole ring or the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the thiazolone or benzodioxole rings.
Substitution: Various substituted derivatives depending
Eigenschaften
Molekularformel |
C11H7NO3S2 |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16) |
InChI-Schlüssel |
NGCBEAPNPMOYEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
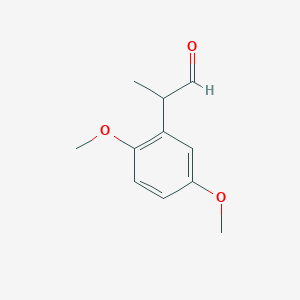


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8776747.png)
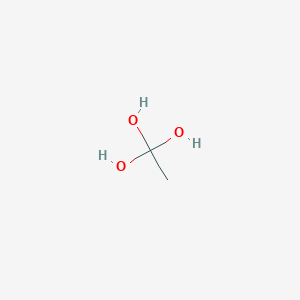
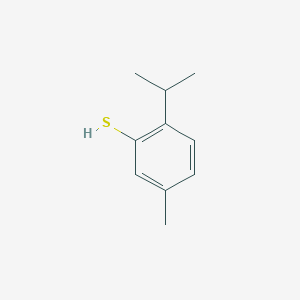
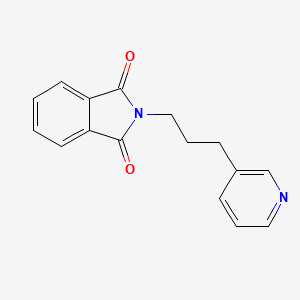
![1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-](/img/structure/B8776776.png)
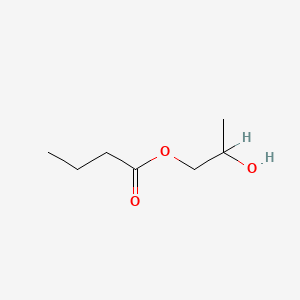
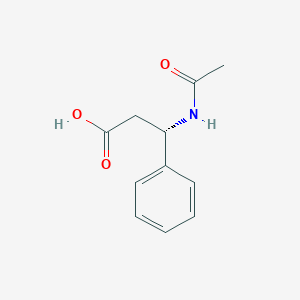
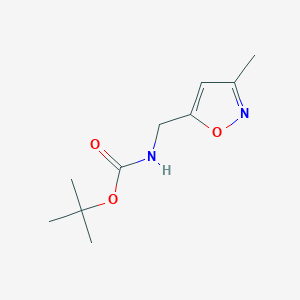

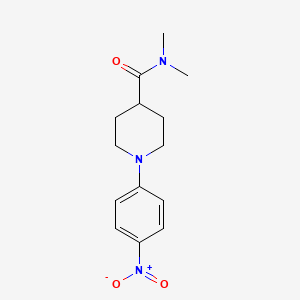
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B8776819.png)
